![molecular formula C16H16N4O2S B2571460 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946254-50-8](/img/structure/B2571460.png)
6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-d]pyrimidin-4(5H)-one is a type of organic compound that belongs to the class of pyrazolopyrimidines . These compounds are characterized by a pyrazolopyrimidine moiety, which is a polycyclic aromatic compound containing a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, involves designing and screening against Mycobacteria as a part of a program to develop new antitubercular agents .Molecular Structure Analysis
The molecular structure of similar compounds, like 7-methylpyrimido[4,5-d]pyrimidin-4-amine, consists of a pyrimidine ring fused with another nitrogen-containing ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds are typically part of the process of designing and synthesizing new potential antitubercular agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, like 7-methylpyrimido[4,5-d]pyrimidin-4-amine, include a molecular formula of C7H7N5, a net charge of 0, an average mass of 161.168, and a mono-isotopic mass of 161.07015 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including compounds structurally related to 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been shown to exhibit adenosine receptor affinity. One study highlighted the synthesis and structural elucidation of such compounds, demonstrating antagonist activity at the A1 adenosine receptor significantly greater than theophylline, suggesting potential applications in designing adenosine receptor antagonists (Quinn, Scammells, & Tucker, 1991).
Anticancer and Anti-inflammatory Activities : Novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-inflammatory activities. The synthesis of these compounds and their biological evaluation indicated some derivatives exhibiting significant anticancer activity and potential as anti-5-lipoxygenase agents, which could be relevant for developing new therapeutic agents (Rahmouni et al., 2016).
Herbicidal Activity : The synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties showed potential herbicidal activity against certain weeds, indicating their utility in agricultural applications (Liu, Wang, & Liu, 2007).
Antimicrobial and Antifungal Activities : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has also covered their antimicrobial and antifungal properties. Some derivatives have been synthesized and tested for their activity against a range of bacteria and fungi, showing promising results that suggest their potential use in developing new antimicrobial and antifungal agents (Wang, Zhou, Wang, & Lin, 2008).
Orientations Futures
Mécanisme D'action
- Unfortunately, specific details about the exact target remain undisclosed in the available literature .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- HMS3484I04’s oral bioavailability depends on its solubility and permeability. It may distribute to tissues, including Mtb-infected sites. Enzymes in the liver may metabolize it. Elimination occurs primarily through urine or feces. These properties influence drug levels and efficacy .
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is involved in cell proliferation and survival . Additionally, this compound interacts with P-glycoprotein, a transporter protein that affects drug distribution and resistance . These interactions highlight the potential of HMS3484I04 as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to an increase in the pre-G cell population . This compound also promotes apoptosis in a time-dependent manner, affecting cell signaling pathways and gene expression . Furthermore, HMS3484I04 influences cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of EGFR-TK, inhibiting its kinase activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, HMS3484I04 modulates gene expression by affecting transcription factors and other regulatory proteins, further contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It undergoes gradual degradation, which can affect its long-term efficacy. Studies have shown that prolonged exposure to HMS3484I04 can lead to sustained changes in cellular function, including alterations in cell cycle dynamics and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. P-glycoprotein, a well-known efflux transporter, plays a significant role in the compound’s distribution and accumulation . This interaction affects the localization of HMS3484I04 within cells, influencing its therapeutic efficacy and potential resistance mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Post-translational modifications and targeting signals direct HMS3484I04 to specific compartments, such as the nucleus and mitochondria, affecting its role in cellular processes and therapeutic potential .
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-9-8-20-14-13(11-17-20)15(22)19-16(18-14)23-10-4-7-12-5-2-1-3-6-12/h1-7,11,21H,8-10H2,(H,18,19,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILQBJNXSZVXPJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)
![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)
![8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2571381.png)
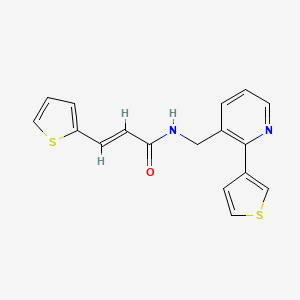
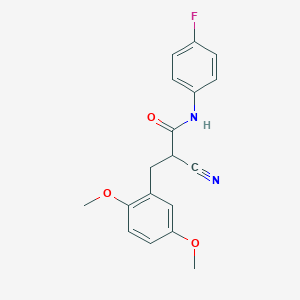
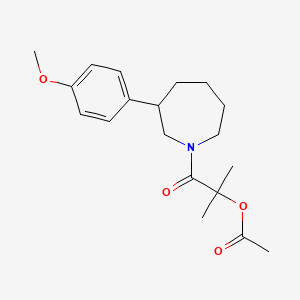
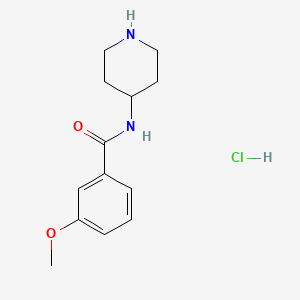
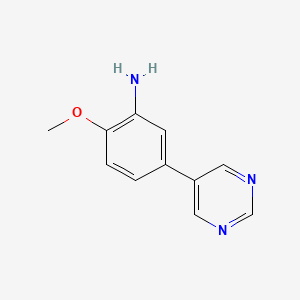
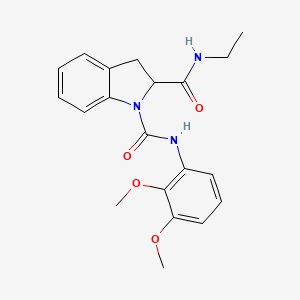
![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)


